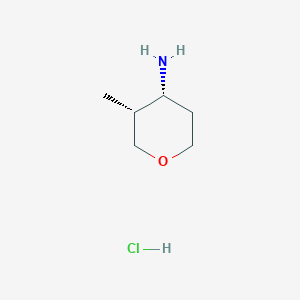

cis-3-Methyl-4-aminotetrahydropyran hydrochloride

Descripción

Significance of Heterocyclic Amines in Synthetic Chemistry and Molecular Architecture Design

Heterocyclic amines are organic compounds that feature a ring structure containing atoms of at least two different elements, including at least one nitrogen atom within the ring or as a substituent. wikipedia.org These compounds are fundamental building blocks in organic synthesis and are of paramount importance in medicinal chemistry. amerigoscientific.com Their prevalence is notable in a vast array of biologically active molecules, including vitamins, alkaloids, and pharmaceuticals. wikipedia.orgpressbooks.pubpressbooks.pub

In synthetic chemistry, the amine group's nucleophilicity is leveraged in numerous reactions, such as nucleophilic substitutions and acylations, to form new carbon-nitrogen bonds, which are crucial for constructing more complex molecules. amerigoscientific.com Furthermore, heterocyclic amines are key precursors in the synthesis of other important heterocyclic systems like pyridines and pyrimidines. amerigoscientific.com Their ability to participate in a wide range of chemical transformations makes them versatile intermediates for creating diverse and complex molecular architectures. amerigoscientific.com

Unique Structural Features of Tetrahydropyran (B127337) Derivatives for Stereochemical Control

Modern synthetic methods provide chemists with powerful tools to construct highly substituted tetrahydropyran rings with excellent control over the stereochemical outcome. organic-chemistry.org Techniques such as oxidative C–H bond activation, intramolecular hydroalkoxylation, and various cyclization reactions (e.g., Prins cyclization) enable the diastereoselective synthesis of specific isomers. organic-chemistry.orgnih.gov This ability to prepare stereochemically diverse libraries of tetrahydropyran-containing molecules is a significant advantage in drug discovery programs. nih.gov The conformational rigidity of the ring, influenced by factors like 1,3-allylic strain in certain derivatives, allows for predictable molecular shapes, which is essential for designing molecules with specific biological functions. nih.gov

Overview of the Research Landscape Pertaining to Aminotetrahydropyran Systems

Aminotetrahydropyran systems are a specific class of tetrahydropyran derivatives that incorporate a basic amino group. This combination of a conformationally defined heterocyclic ring and a versatile amino functional group makes them valuable building blocks in medicinal chemistry. Research has demonstrated the utility of the aminotetrahydropyran scaffold in the synthesis of compounds for therapeutic applications, including cancer treatment. chemicalbook.com

The synthesis of the parent compound, 4-aminotetrahydropyran (B1267664), and its hydrochloride salt is well-documented, with methods involving the reduction of corresponding oximes or reductive amination of tetrahydropyran-4-one. google.comchemicalbook.com The availability of these foundational structures facilitates the exploration of more complex derivatives and their incorporation into larger, biologically active molecules. The hydrochloride salt form is commonly used to improve the stability, solubility, and handling of the amine compound.

Academic Rationale for Investigating cis-3-Methyl-4-aminotetrahydropyran Hydrochloride

The specific investigation of cis-3-Methyl-4-aminotetrahydropyran hydrochloride is driven by the demand for molecular building blocks that offer a higher degree of structural and stereochemical definition. The academic rationale for its study is rooted in its potential to serve as a conformationally constrained scaffold for the synthesis of novel chemical entities.

The key structural features of this compound are:

The Tetrahydropyran Ring: Provides a defined, non-aromatic, three-dimensional core.

The Amino Group: Offers a reactive handle for further chemical modification and a key site for hydrogen bonding interactions in a biological context.

The Methyl Group: Acts as a stereochemical marker and a small lipophilic feature.

The cis Stereochemistry: The defined spatial relationship between the methyl group at the 3-position and the amino group at the 4-position significantly restricts the conformational flexibility of the molecule. This pre-organization is highly desirable in rational drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

By using this specific isomer, chemists can systematically probe the effect of a particular three-dimensional arrangement of functional groups on biological activity, contributing to a deeper understanding of structure-activity relationships (SAR). The hydrochloride salt ensures the compound is a stable, crystalline solid that is easier to handle and weigh accurately for synthetic procedures.

Table 1: Physicochemical Properties of cis-3-Methyl-4-aminotetrahydropyran hydrochloride This interactive table summarizes key properties of the title compound.

| Property | Value |

|---|---|

| CAS Number | 693245-60-2 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | Solid |

| Stereochemistry | cis |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3R,4R)-3-methyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQUEEOHOGWETD-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 3 Methyl 4 Aminotetrahydropyran Hydrochloride

Strategies for the Construction of Substituted Tetrahydropyran (B127337) Ring Systems

A variety of powerful synthetic methods have been established for the construction of the tetrahydropyran ring. researchgate.netrsc.org These strategies often form the backbone of the synthetic route, with the desired substituents being incorporated either before, during, or after the ring-forming step. Key methodologies include ring-closing metathesis, Prins cyclization, hetero-Diels-Alder reactions, and intramolecular nucleophilic cyclizations.

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of unsaturated rings, including the dihydropyran precursors to tetrahydropyrans. wikipedia.orgacs.org This reaction utilizes metal catalysts, typically ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, to facilitate the intramolecular metathesis of a diene. The primary byproduct is a volatile alkene, such as ethylene, which drives the reaction to completion. wikipedia.org

The general approach involves the synthesis of an acyclic diene precursor containing an ether linkage appropriately positioned to form the six-membered ring upon cyclization. The functional group tolerance of modern RCM catalysts allows for the presence of various substituents on the diene precursor, which can be carried through to the cyclic product. wikipedia.org RCM has been successfully applied to the synthesis of a wide array of oxygen heterocycles, ranging from simple to complex polycyclic systems found in natural products. researchgate.netwikipedia.org The resulting dihydropyran can then be readily reduced, typically by catalytic hydrogenation, to afford the saturated tetrahydropyran ring.

Table 1: Overview of Catalysts in Ring-Closing Metathesis

| Catalyst Type | Common Examples | Key Features |

|---|---|---|

| Grubbs' Catalysts | First-Generation, Second-Generation | High activity, broad functional group tolerance. wikipedia.org |

| Hoveyda-Grubbs Catalysts | First-Generation, Second-Generation | Increased stability and catalyst recovery. acs.org |

This table provides a general overview of common catalyst types used in RCM for heterocycle synthesis.

The Prins cyclization is a powerful and atom-economical reaction for constructing tetrahydropyran rings, involving the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. nih.govresearchgate.net This reaction proceeds via an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene moiety to form the six-membered ring. researchgate.netnih.gov The subsequent capture of the resulting cationic intermediate by a nucleophile installs a substituent at the C4 position.

This methodology is particularly effective for the stereoselective synthesis of 4-halotetrahydropyrans when a hydrogen halide is used as the acid source. nih.govnih.gov The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state, which leads to the formation of specific diastereomers. nih.gov Numerous variations of the Prins cyclization have been developed, utilizing both Brønsted and Lewis acids as catalysts, which has expanded its scope and applicability in the synthesis of complex molecules. nih.govacs.orgrsc.org The reaction is a key strategy for producing highly substituted THPs with good diastereoselectivity. nih.gov

The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition that provides a direct route to dihydropyran systems. organic-chemistry.org In its most common form for THP synthesis, an electron-rich diene reacts with a dienophile containing a carbonyl group (an oxo-dienophile), or an electron-poor α,β-unsaturated carbonyl compound (heterodiene) reacts with an electron-rich alkene (dienophile). organic-chemistry.orgrsc.org This powerful ring-forming reaction creates two new carbon-carbon bonds and a carbon-oxygen bond in a single, often highly stereoselective, step. organic-chemistry.org

The use of chiral Lewis acid catalysts can render the HDA reaction enantioselective, providing access to optically active dihydropyrans. rsc.orgnih.govacs.org For instance, Jacobsen's chiral chromium(III) catalysts have been effectively used in asymmetric HDA reactions to construct THP rings. rsc.orgmdpi.com The resulting dihydropyran adducts serve as versatile intermediates that can be further elaborated to introduce additional functionality and to produce the saturated tetrahydropyran core via hydrogenation. rsc.org

Table 2: Common Components in Hetero-Diels-Alder Reactions for Dihydropyran Synthesis

| Reaction Type | Diene Component | Dienophile Component |

|---|---|---|

| Normal Electron Demand | Electron-rich diene (e.g., Danishefsky's diene) | Aldehyde or ketone |

This table illustrates the typical reactant pairings in HDA reactions leading to dihydropyran rings.

The formation of the tetrahydropyran ring can be effectively achieved through intramolecular cyclization, where a tethered nucleophile attacks an electrophilic carbon to close the ring. Common strategies within this category include the intramolecular Williamson ether synthesis and the ring-opening of epoxides.

One of the most utilized methods is the intramolecular oxa-Michael or 1,4-conjugate addition. researchgate.netwhiterose.ac.uk In this approach, a hydroxy group attacks an α,β-unsaturated ester, ketone, or sulfone in a 6-endo fashion to form the THP ring. This method is particularly useful for establishing stereocenters on the newly formed ring. rsc.org

Another powerful strategy is the intramolecular ring-opening of an epoxy alcohol. nih.gov Typically, the reaction of a 4,5-epoxy alcohol can lead to either a five-membered tetrahydrofuran (B95107) (via 5-exo cyclization) or a six-membered tetrahydropyran (via 6-endo cyclization). nih.gov While 5-exo cyclization is often kinetically favored according to Baldwin's rules, specific reaction conditions or substrate modifications can be employed to promote the desired 6-endo closure to form the tetrahydropyran ring. nih.govstackexchange.com This approach has been widely applied in the synthesis of polyether natural products. nih.gov

Stereoselective Installation of Amino and Methyl Moieties at C3 and C4

The biological activity of substituted tetrahydropyrans is often critically dependent on the relative and absolute stereochemistry of their substituents. Therefore, controlling the stereoselective installation of the methyl group at the C3 position and the amino group at the C4 position with a cis relationship is a crucial challenge in the synthesis of the target molecule.

Achieving the cis-3,4-substitution pattern on a tetrahydropyran ring requires careful planning of the synthetic route. Diastereoselective methods often rely on substrate control, where existing stereocenters on a precursor guide the stereochemical outcome of a subsequent reaction, or reagent control, where a chiral reagent or catalyst directs the formation of a specific stereoisomer.

For systems analogous to cis-3-Methyl-4-aminotetrahydropyran, several strategies can be envisioned. One common approach involves the diastereoselective reduction of a 3-methyltetrahydropyran-4-one. The reduction of the ketone to a hydroxyl group can be controlled by steric hindrance from the adjacent methyl group, often favoring the formation of one diastereomer over the other. The resulting cis-alcohol can then be converted to the corresponding amine with retention of stereochemistry, for example, via a Mitsunobu reaction with an appropriate nitrogen nucleophile followed by deprotection.

Alternatively, a diastereoselective conjugate addition to a 3-methyl-3,4-dihydropyran-2-one intermediate can be employed. The addition of a nucleophile to the C4 position can be directed by the existing stereocenter at C3. Subsequent functional group manipulations can then lead to the desired amino-substituted product. Highly diastereoselective methods for creating cis-2,6-disubstituted tetrahydropyrans are well-established and the principles can be adapted to control the stereochemistry at the C3 and C4 positions. nih.govnih.gov The synthesis of related cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of a 3,4-epoxide, a strategy that could potentially be adapted to the tetrahydropyran series. researchgate.net

Enantioselective Synthesis of Chiral Tetrahydropyran Scaffolds

Achieving stereocontrol is paramount in the synthesis of bioactive molecules like cis-3-Methyl-4-aminotetrahydropyran. Enantioselective methods are employed to generate the chiral tetrahydropyran core with the desired absolute and relative stereochemistry.

A classic strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary, which is typically recoverable, imparts facial selectivity to the molecule, guiding the approach of reagents. wikipedia.org Common auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgharvard.edu

In the synthesis of chiral amines, an auxiliary can be attached to the nitrogen of an imine or the carbon of a nucleophile. wiley-vch.de For instance, pseudoephedrine can be used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can then be converted into other functional groups. harvard.edu The addition of organometallic reagents to imines bearing a chiral auxiliary on the nitrogen atom is a reliable method for generating α-branched amines with high diastereoselectivity. wiley-vch.de After the key stereocenter-forming step, the auxiliary is cleaved to reveal the chiral amine product.

Asymmetric catalysis, using either chiral metal complexes or small organic molecules (organocatalysis), has become a dominant approach for the enantioselective synthesis of complex molecules. rsc.orgacs.org This method avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection/deprotection steps.

Recent years have seen significant growth in the use of organocatalysis for the asymmetric synthesis of tetrahydropyrans. rsc.org For instance, cinchona alkaloids have been used to catalyze the tandem Michael addition and Thorpe-Ziegler type reaction to produce dihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities. nih.gov Similarly, asymmetric copper-catalyzed cyclizative aminoboration has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov Such catalytic systems can create multiple stereocenters with high levels of control. A practical synthesis of a highly functionalized tetrahydropyran, a DPP-4 inhibitor, was achieved using a sequence of ruthenium-catalyzed reactions, including a dynamic kinetic resolution and a cycloisomerization, to construct the chiral pyran core. nih.gov

Table 2: Examples of Asymmetric Catalysis for Heterocycle Synthesis

| Reaction Type | Catalyst System | Product Type | Stereoselectivity |

|---|---|---|---|

| Tandem Michael/Thorpe-Ziegler | Cinchona Alkaloid | Dihydropyrano[2,3-c]pyrazoles | Up to >99% ee nih.gov |

| Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | 2,3-cis-disubstituted Piperidines | Excellent enantioselectivities nih.gov |

| Dynamic Kinetic Resolution/Cycloisomerization | Ruthenium Catalyst | Functionalized Tetrahydropyran | High stereoselectivity nih.gov |

| Michael/Aza-Henry/Cyclization | Squaramide Organocatalyst | Tetrahydropyridines | High enantioselectivities nih.govacs.org |

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biological catalysts (enzymes). Enzymes operate under mild conditions and can exhibit exceptional levels of chemo-, regio-, and stereoselectivity. dovepress.com This approach is particularly powerful for generating enantiopure starting materials or intermediates. nih.gov

Key enzyme classes used in the synthesis of chiral amines include transaminases, amine dehydrogenases, imine reductases, and monoamine oxidases. dovepress.com For example, amine dehydrogenases catalyze the reductive amination of a ketone to a chiral amine using ammonia (B1221849) as the amino donor. dovepress.com Transaminases are widely used to transfer an amino group from a donor substrate to a prochiral ketone, producing a chiral amine with high stereoselectivity. dovepress.com

Another common chemoenzymatic strategy is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate and the product. nih.gov Lipases are frequently used for the kinetic resolution of racemic alcohols or amines. nih.gov A versatile synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines utilized a hydroxynitrile lyase to mediate the cyanide addition to an aldehyde, producing a cyanohydrin with excellent enantioselectivity as the key chiral starting material. ru.nl Such enzymatic methods can provide access to key chiral building blocks that are then elaborated into the final target molecule using traditional chemical methods. rsc.org

Control of cis-Diastereoselectivity at C3 and C4

Achieving the cis-relationship between the methyl group at the C3 position and the amino group at the C4 position of the tetrahydropyran ring is a critical stereochemical challenge. The stereochemical outcome of cyclization reactions is often dictated by the transition state geometry. Many synthetic strategies aim to exploit chair-like transition states where bulky substituents preferentially occupy equatorial positions to minimize steric strain.

One of the most powerful methods for constructing substituted tetrahydropyrans is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. researchgate.net To achieve the desired 3,4-substitution pattern, a substituted homoallylic alcohol would be required. The stereochemistry of the substituents on the homoallylic alcohol can influence the facial selectivity of the aldehyde addition and the subsequent cyclization, thereby controlling the relative stereochemistry of the final product. For instance, controlling the geometry of the homoallylic alcohol precursor can directly correlate with the stereochemistry of the resulting tetrahydropyran. nih.gov

Another effective strategy involves the acid-catalyzed cyclization of silylated alkenols . This methodology has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivities. core.ac.uk The reaction proceeds through a stabilized carbenium ion intermediate, and the stereochemical outcome is often highly predictable. By carefully choosing the starting allylsilyl alcohol, it is possible to control the formation of vicinal stereocenters. For the synthesis of a cis-3,4-disubstituted pattern, the reaction would be designed to favor a transition state that leads to the desired cis-arrangement.

Intramolecular cyclization strategies, such as the intramolecular oxa-Michael reaction , also offer a high degree of stereocontrol. whiterose.ac.uk In this approach, a precursor with a tethered nucleophile (an alcohol) and a Michael acceptor (an α,β-unsaturated system) is cyclized. The stereochemistry of the substituents on the tether can direct the cyclization to selectively form one diastereomer.

The following table summarizes key methodologies and their applicability to controlling cis-diastereoselectivity.

| Methodology | Key Features | Applicability to cis-3,4-Substitution |

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. | Stereochemistry of the homoallylic alcohol precursor can direct the formation of the C3 and C4 stereocenters. |

| Acid-Catalyzed Cyclization of Silylated Alkenols | Cyclization of allylsilyl alcohols under acidic conditions. | Offers excellent diastereoselectivity, with the potential to control vicinal stereocenters. core.ac.uk |

| Intramolecular oxa-Michael Reaction | Cyclization of a tethered alcohol onto an α,β-unsaturated system. | The stereochemistry of the starting material can effectively control the relative stereochemistry of the newly formed ring. whiterose.ac.uk |

These methods provide a toolbox for the synthetic chemist to control the stereochemical outcome of the tetrahydropyran ring formation, which is essential for the synthesis of the target cis-3-Methyl-4-aminotetrahydropyran hydrochloride.

Alternative Synthetic Routes to Aminotetrahydropyran Structures

Beyond the initial ring-forming reactions with inherent stereocontrol, several alternative strategies can be employed to construct the target aminotetrahydropyran structure.

A common and powerful approach involves the synthesis of a tetrahydropyran ring with precursor functional groups at the C3 and C4 positions, followed by their conversion to the desired methyl and amino groups. This strategy allows for the use of well-established methods for tetrahydropyran synthesis, with the stereochemistry being set during the ring formation or in subsequent steps.

One plausible route is the reductive amination of a 3-methyltetrahydropyran-4-one . This ketone precursor could be synthesized through various methods, including the cyclization of appropriate acyclic precursors. The reductive amination itself is a versatile reaction that converts a carbonyl group to an amine via an intermediate imine. nih.gov The reaction is typically carried out in a one-pot fashion using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the ketone. nih.gov The stereochemical outcome of the reduction of the imine intermediate would be crucial in establishing the final cis-relationship. The approach of the hydride reducing agent is often directed by the steric bulk of the adjacent methyl group, potentially favoring the formation of the cis-diastereomer.

Alternatively, a 4-hydroxytetrahydropyran precursor can be converted to the corresponding amine. A 3-methyl-4-hydroxytetrahydropyran can be synthesized stereoselectively, and the hydroxyl group can then be converted to an amino group. This is often achieved through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting 4-azidotetrahydropyran can then be reduced to the 4-aminotetrahydropyran (B1267664). nih.gov This reduction is commonly performed by catalytic hydrogenation or with reagents like lithium aluminum hydride (LiAlH4). The substitution reaction with azide typically proceeds with inversion of stereochemistry (an SN2 reaction), so the stereochemistry of the starting alcohol must be chosen accordingly to yield the desired cis-product.

| Precursor Functional Group | Interconversion Strategy | Key Reagents |

| Ketone (at C4) | Reductive Amination | Amine source (e.g., NH3, NH4OAc), NaBH3CN or NaBH(OAc)3 nih.gov |

| Hydroxyl (at C4) | Azide Displacement and Reduction | 1. MsCl or TsCl, base. 2. NaN3. 3. H2/Pd or LiAlH4 nih.gov |

Direct functionalization of C-H bonds is an increasingly important strategy in modern organic synthesis as it offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. For the synthesis of substituted aminotetrahydropyrans, C-H functionalization can be envisioned to introduce the methyl group onto a pre-existing aminotetrahydropyran scaffold, or vice-versa.

Recent studies have demonstrated the feasibility of palladium-catalyzed stereoselective γ-methylene C-H arylation of aminotetrahydropyrans . nih.gov This methodology utilizes a transient directing group to guide the catalyst to a specific C-H bond. While this specific example leads to arylation, the underlying principle of directed C-H activation could potentially be adapted for the introduction of a methyl group, for instance, through a C-H activation/methylation sequence. The stereoselectivity of such a process would be a key challenge to address.

Following an initial C-H functionalization, a subsequent α-alkylation or arylation of the primary amine can be performed with high diastereoselectivity to afford di-substituted aminotetrahydropyrans. nih.gov This sequential approach allows for the build-up of complexity on the tetrahydropyran ring in a controlled manner.

| C-H Functionalization Strategy | Description | Potential Application |

| Directed C-H Activation | A directing group, often transiently bound to the amino group, directs a metal catalyst to a specific C-H bond for functionalization. | Potential for direct methylation of the C3 position on a 4-aminotetrahydropyran scaffold. |

| Sequential Functionalization | An initial C-H functionalization is followed by a second functionalization at a different position. | Could be used to introduce both the methyl and amino groups in a stepwise and stereocontrolled fashion. nih.gov |

The development of novel reagents and catalytic systems continues to push the boundaries of what is possible in organic synthesis. For the preparation of complex molecules like cis-3-Methyl-4-aminotetrahydropyran hydrochloride, these advanced tools can offer improved efficiency, selectivity, and milder reaction conditions.

Indium trichloride (B1173362) (InCl3) has emerged as a mild and effective Lewis acid catalyst for Prins-type cyclizations, leading to polysubstituted tetrahydropyrans with high yields and excellent diastereoselectivities. nih.gov Its tolerance of various functional groups makes it an attractive catalyst for complex syntheses.

Brønsted superacids have been utilized in highly diastereoselective Prins cyclizations of unsaturated enol ethers to produce cis-disubstituted tetrahydropyrans. nih.gov The high acidity of these catalysts allows for reactions to proceed under conditions that might not be feasible with conventional Lewis acids.

Gold and platinum catalysts have been shown to be effective in the intramolecular hydroalkoxylation of allenes and alkenes, providing another route to substituted tetrahydropyrans. nih.gov These catalysts often operate under mild conditions and can exhibit unique selectivity profiles.

For the introduction of the amino group, biocatalytic methods using enzymes such as imine reductases (IREDs) are gaining prominence for asymmetric reductive aminations. sci-hub.se These enzymes can offer exquisite stereoselectivity, which would be highly beneficial for controlling the stereochemistry at the C4 position.

| Catalyst/Reagent Type | Reaction | Advantages |

| Indium Trichloride (InCl3) | Prins-type cyclizations | Mild conditions, high yields, excellent diastereoselectivity. nih.gov |

| Brønsted Superacids | Prins cyclizations | High catalytic activity, potential for unique selectivity. nih.gov |

| Gold/Platinum Catalysts | Intramolecular hydroalkoxylation | Mild reaction conditions, functional group tolerance. nih.gov |

| Imine Reductases (IREDs) | Asymmetric reductive amination | High enantioselectivity and diastereoselectivity. sci-hub.se |

Purification and Isolation Methodologies for Stereoisomeric Purity

The synthesis of stereochemically complex molecules often results in a mixture of diastereomers. The isolation of the desired cis-3-Methyl-4-aminotetrahydropyran in high purity is a critical final step.

Chromatographic separation is a standard technique for separating diastereomers. Diastereomers have different physical properties and therefore often exhibit different retention times on a chromatography column (e.g., silica (B1680970) gel). Careful selection of the eluent system can allow for the separation of the cis and trans isomers.

Crystallization is another powerful purification method. If the desired diastereomer is crystalline, it can often be selectively crystallized from a solution containing a mixture of isomers. The formation of a salt, such as the hydrochloride salt , can significantly alter the crystalline properties of the amine and is a common strategy to facilitate purification by crystallization. By systematically screening different solvents, a system can often be found where the hydrochloride salt of the cis-isomer has significantly lower solubility than the trans-isomer, allowing for its selective precipitation.

In cases where the synthesis yields a racemic mixture of the cis-diastereomer, chiral resolution is necessary to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral acid. These diastereomeric salts can then be separated by crystallization. Alternatively, enzymatic kinetic resolution can be employed, where an enzyme selectively reacts with one enantiomer of the amine, allowing for the separation of the unreacted enantiomer and the acylated product.

| Purification Method | Principle | Application |

| Chromatography | Differential partitioning of diastereomers between a stationary and mobile phase. | Separation of cis and trans isomers. |

| Crystallization | Selective precipitation of one diastereomer from a solution. | Isolation of the pure cis-isomer, often facilitated by forming the hydrochloride salt. |

| Chiral Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Separation of enantiomers of the cis-diastereomer. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Separation of enantiomers of the cis-diastereomer. |

Stereochemical Investigations and Conformational Analysis of Cis 3 Methyl 4 Aminotetrahydropyran Hydrochloride

Spectroscopic Methodologies for Diastereomeric and Enantiomeric Excess Determination

The determination of the stereochemical integrity of cis-3-Methyl-4-aminotetrahydropyran hydrochloride is fundamental. This involves confirming the cis relative configuration between the methyl and amino groups and quantifying the purity of its individual enantiomers.

Advanced NMR Spectroscopic Techniques (e.g., NOE, COSY) for Relative Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative configuration of organic molecules. isibugs.org Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative.

COSY experiments establish proton-proton coupling through bonds, allowing for the assignment of protons within the tetrahydropyran (B127337) ring. For cis-3-Methyl-4-aminotetrahydropyran, this would confirm the connectivity of the protons on the carbon atoms bearing the methyl and amino groups.

NOESY, on the other hand, detects through-space interactions between protons that are in close proximity (typically <5 Å), which is crucial for determining stereochemical relationships. csbsju.edulibretexts.org In the case of the cis isomer, one substituent is in an axial position and the other in an equatorial position. In the more stable chair conformation (see section 3.2.2), with the amino group equatorial and the methyl group axial, a NOESY experiment would be expected to show a cross-peak between the axial methyl protons at the C3 position and the axial protons at the C5 position. This spatial correlation is a definitive indicator of the cis relative stereochemistry. Conversely, a trans isomer, where both groups could be equatorial, would show different NOE correlations. libretexts.org

Table 1: Representative NMR Data for Relative Configuration Assignment

| Technique | Observed Correlation | Interpretation |

|---|---|---|

| COSY | H-3 ↔ H-4 | Confirms through-bond connectivity between the methine protons at positions 3 and 4. |

| NOESY | Axial CH₃ (C3) ↔ Axial H (C5) | Indicates spatial proximity, supporting a cis-1,3 relationship between the axial methyl group and the axial proton at C5. |

| NOESY | Equatorial NH₃⁺ (C4) ↔ Equatorial H (C3, C5) | Shows proximity between the equatorial amino group and adjacent equatorial protons, consistent with the predicted stable conformation. |

Chiral Chromatography for Enantiomer Separation and Purity Assessment

While NMR can confirm the relative stereochemistry, it cannot distinguish between enantiomers. Chiral chromatography is the benchmark technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. wvu.edu This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. researchgate.net

The enantiomers of cis-3-Methyl-4-aminotetrahydropyran hydrochloride interact diastereomerically with the CSP, forming transient complexes of differing stability. This difference in interaction strength leads to different retention times for the two enantiomers as they pass through the chromatography column, allowing for their separation and quantification. sigmaaldrich.com Various types of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins, can be employed for this purpose. researchgate.netsigmaaldrich.com By comparing the peak areas of the two separated enantiomers, the enantiomeric purity of the compound can be accurately assessed.

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Purity Assessment

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (+)-cis-3-Methyl-4-aminotetrahydropyran HCl | 12.5 | 99.5 | 99.0% |

| (-)-cis-3-Methyl-4-aminotetrahydropyran HCl | 15.8 | 0.5 |

X-ray Crystallography for Absolute Stereochemistry Elucidation

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. nih.govsoton.ac.uk This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule. ed.ac.uk

For an enantiomerically pure sample, X-ray analysis can unambiguously assign the R or S configuration to each stereocenter. sci-hub.se This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The determination of the absolute structure confirms the absolute configuration of the molecule. ed.ac.uk

Table 3: Hypothetical X-ray Crystallographic Data

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. ed.ac.uk |

| Absolute Configuration | (3S, 4R) | Unambiguous assignment of stereocenters. |

| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute structure assignment. ed.ac.uk |

Conformational Preferences and Dynamics of the Tetrahydropyran Ring System

Chair Conformations and Inversion Barriers

The lowest energy conformation for the tetrahydropyran ring is the chair conformation. leah4sci.com In this arrangement, bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. The chair conformation can exist in two forms that are interconvertible through a process known as a ring flip. youtube.com During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org This inversion is a rapid process at room temperature, but it must proceed through higher-energy transition states, such as the boat or twist-boat conformations, creating an energy barrier to inversion.

Influence of Substituents (Methyl and Amino Groups) on Ring Conformation

The presence of substituents on the tetrahydropyran ring significantly influences the equilibrium between the two chair conformations. Generally, bulky substituents prefer to occupy the more sterically favorable equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.com These are repulsive steric interactions between an axial substituent and the other axial atoms on the same side of the ring.

For cis-3-Methyl-4-aminotetrahydropyran hydrochloride, the two substituents are on the same side of the ring. This means that in any chair conformation, one group must be axial and the other must be equatorial. Two possible chair conformers exist in equilibrium:

Conformer A: Axial methyl group and equatorial amino group (-NH₃⁺).

Conformer B: Equatorial methyl group and axial amino group (-NH₃⁺).

The conformational equilibrium will favor the conformer that places the bulkier substituent in the equatorial position. The protonated amino group (ammonium) is sterically more demanding than the methyl group. Therefore, Conformer A, with the equatorial amino group, is expected to be the more stable and thus the more populated conformation at equilibrium. This arrangement minimizes the destabilizing 1,3-diaxial interactions that would occur if the larger amino group were in the axial position. nih.govacs.org

Table 4: Conformational Analysis of cis-3-Methyl-4-aminotetrahydropyran

| Conformer | C3-Methyl Position | C4-Amino Position | Relative Energy | Population at Equilibrium |

|---|---|---|---|---|

| A | Axial | Equatorial | Lower | Major |

| B | Equatorial | Axial | Higher | Minor |

Anomeric Effects and Their Role in Stereoelectronic Interactions

The anomeric effect is a fundamental stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of a substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to adopt an axial orientation, contrary to what would be predicted based on steric hindrance alone. wikipedia.org This effect arises from a stabilizing interaction between the lone pair of electrons on the ring heteroatom (in this case, the oxygen of the tetrahydropyran ring) and the antibonding (σ*) orbital of the C-X bond (where X is the substituent). dypvp.edu.instudylib.net

The chair conformation of the tetrahydropyran ring is the most stable. For the cis isomer, the methyl group at C3 and the amino group at C4 are on the same side of the ring. This can lead to two primary chair conformations: one where the methyl group is axial and the amino group is equatorial, and another where the methyl group is equatorial and the amino group is axial.

However, we can infer general principles from related systems. For instance, in substituted tetrahydropyrans, the preference for an axial or equatorial orientation of a substituent is a delicate balance between steric effects and stereoelectronic effects like the anomeric effect. rsc.org The protonation of the amino group to form the hydrochloride salt introduces a positive charge, which can further influence the conformational preference through electrostatic interactions with the lone pairs of the ring oxygen.

Stereochemical Stability and Epimerization Studies of cis-3-Methyl-4-aminotetrahydropyran Hydrochloride

Stereochemical stability refers to the resistance of a chiral center to undergo inversion of configuration, a process known as epimerization. In the case of cis-3-Methyl-4-aminotetrahydropyran hydrochloride, there are two chiral centers at C3 and C4. Epimerization at either of these centers would lead to the formation of the corresponding trans isomer.

The stability of these chiral centers is generally high under normal conditions for saturated heterocyclic systems. The carbon-carbon and carbon-oxygen bonds of the tetrahydropyran ring are robust, and the substituents are not prone to spontaneous inversion.

Epimerization typically requires a chemical pathway that allows for the temporary breaking and reforming of a bond to the chiral center, often involving the formation of a planar intermediate. For the C3 and C4 positions in this molecule, such a pathway is not readily apparent under standard conditions.

Research into the synthesis of highly substituted aminotetrahydropyrans often focuses on stereoselective methods to control the desired cis or trans configuration, implying that once formed, these stereoisomers are generally stable. nih.govnih.gov

As with the anomeric effects, specific experimental studies detailing the conditions under which cis-3-Methyl-4-aminotetrahydropyran hydrochloride might undergo epimerization, or quantifying its stereochemical stability, are not available in the published literature. Such studies would typically involve subjecting the compound to various conditions (e.g., heat, acid, or base) and monitoring the formation of the trans isomer over time using techniques like chromatography or NMR spectroscopy.

In the absence of specific data for cis-3-Methyl-4-aminotetrahydropyran hydrochloride, a detailed discussion on its epimerization kinetics and mechanisms remains speculative.

Reactivity and Derivatization Strategies for Cis 3 Methyl 4 Aminotetrahydropyran Hydrochloride

Reactivity of the Amino Group: Amidation, Alkylation, and Acylation Reactions

The primary amino group in cis-3-Methyl-4-aminotetrahydropyran hydrochloride is the principal site of reactivity, readily undergoing a variety of transformations to form new carbon-nitrogen bonds. These reactions are fundamental to the elaboration of this scaffold for various applications.

Amidation Reactions: The formation of an amide bond is a common and robust reaction for derivatizing primary amines. In the case of cis-3-Methyl-4-aminotetrahydropyran, the free amine can be readily coupled with carboxylic acids using standard peptide coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with the amine.

Alkylation Reactions: The nucleophilic nature of the amino group allows for the introduction of alkyl substituents. Direct N-alkylation can be achieved by reacting the amine with alkyl halides. This reaction typically proceeds via an SN2 mechanism and may require a base to neutralize the hydrohalic acid byproduct. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often a more effective strategy. This two-step, one-pot procedure involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

Acylation Reactions: Acylation of the amino group provides access to a wide range of N-acyl derivatives. This transformation is typically accomplished using acylating agents such as acid chlorides or acid anhydrides in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acid generated during the reaction. The resulting amides are generally stable and provide a means to introduce a variety of functional groups and structural motifs.

| Reaction Type | Reagents and Conditions | Product |

| Amidation | Carboxylic acid, EDC, HOBt, DMF | N-Acyl-cis-3-methyl-4-aminotetrahydropyran |

| Alkylation (Reductive Amination) | Aldehyde or Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-Alkyl-cis-3-methyl-4-aminotetrahydropyran |

| Acylation | Acid chloride or Anhydride, Et₃N, CH₂Cl₂ | N-Acyl-cis-3-methyl-4-aminotetrahydropyran |

Transformations Involving the Tetrahydropyran (B127337) Ring

While the amino group is the most reactive site, the tetrahydropyran ring itself can undergo transformations, although these generally require more forcing conditions or specific activation.

Functionalization at Other Ring Positions

Direct functionalization of the C-H bonds of the tetrahydropyran ring is challenging due to their general inertness. However, strategies involving radical-mediated reactions or the introduction of directing groups could potentially enable selective functionalization at positions other than C3 and C4. For instance, the installation of a hydroxyl group could be achieved through oxidation, which could then be further manipulated.

Ring-Opening and Ring-Expansion Reactions

The ether linkage of the tetrahydropyran ring is relatively stable but can be cleaved under strongly acidic conditions, often in the presence of a nucleophile. For example, treatment with strong acids like HBr or HI can lead to ring-opening to afford dihaloalkanes or haloalcohols, depending on the reaction conditions. Ring-expansion reactions are less common but could potentially be achieved through rearrangement pathways, such as those involving carbocationic intermediates generated from a suitably functionalized precursor.

Formation of Complex Molecular Architectures Using cis-3-Methyl-4-aminotetrahydropyran Hydrochloride as a Building Block

The bifunctional nature of cis-3-Methyl-4-aminotetrahydropyran hydrochloride, possessing both a nucleophilic amino group and a modifiable heterocyclic ring, makes it a valuable building block for the synthesis of more complex molecular architectures.

Construction of Spirocyclic Systems

Spirocyclic systems containing a tetrahydropyran moiety are of significant interest in medicinal chemistry. The amino group of cis-3-Methyl-4-aminotetrahydropyran can be utilized as a handle to initiate a sequence of reactions leading to the formation of a second ring that shares a common carbon atom with the tetrahydropyran. For example, the amine could be acylated with a substrate containing a latent electrophilic center. Subsequent intramolecular cyclization would then lead to the formation of a spirocyclic compound.

Synthesis of Fused Heterocyclic Compounds

Similarly, the synthesis of fused heterocyclic compounds can be envisioned. By introducing a second reactive functional group onto the tetrahydropyran scaffold, either through derivatization of the amino group or by functionalization of the ring itself, intramolecular cyclization reactions can be designed to construct a fused ring system. For instance, a derivative bearing a carboxylic acid and a suitably positioned leaving group could undergo intramolecular cyclization to form a lactam fused to the tetrahydropyran ring.

Regioselective and Chemoselective Transformations of the Compound

The presence of multiple reactive sites on the cis-3-Methyl-4-aminotetrahydropyran scaffold necessitates precise control over reaction conditions to achieve desired chemical transformations. Regioselectivity, the control of where a reaction occurs on a molecule with multiple similar reaction sites, and chemoselectivity, the preferential reaction of one functional group over another, are paramount in the derivatization of this compound.

Recent advancements in synthetic methodology have enabled the development of highly selective transformations for aminotetrahydropyran derivatives. nih.gov A notable strategy involves a sequential C–H functionalization process, which allows for the introduction of substituents at specific positions on the tetrahydropyran ring. nih.govfigshare.com This approach highlights the ability to selectively activate and modify C-H bonds, which are traditionally considered unreactive.

One powerful method for the regioselective derivatization of the tetrahydropyran ring is the Palladium(II)-catalyzed γ-methylene C–H arylation. nih.govfigshare.com This reaction selectively targets the methylene (B1212753) C-H bonds at the γ-position relative to the amino group. The use of a transient directing group is often employed to facilitate this transformation, guiding the palladium catalyst to the desired position. This process is compatible with a range of aryl iodides, allowing for the introduction of various substituted aromatic rings onto the tetrahydropyran scaffold. nih.gov

Following the functionalization of the tetrahydropyran ring, the primary amino group can undergo further chemoselective transformations. For instance, α-alkylation or α-arylation of the amine can be achieved with high diastereoselectivity. nih.gov This two-step sequence of γ-C–H arylation followed by α-functionalization of the amine provides a pathway to highly substituted aminotetrahydropyran derivatives with significant structural diversity.

The chemoselectivity of reactions involving the primary amino group is also a critical aspect of the derivatization of cis-3-Methyl-4-aminotetrahydropyran hydrochloride. Standard amine chemistry, such as acylation, sulfonylation, and urea (B33335) formation, can be performed. The choice of reagents and reaction conditions will determine the outcome of these transformations, allowing for the selective modification of the amino group without affecting the tetrahydropyran ring.

The following table summarizes the yields of various arylated aminotetrahydropyran derivatives synthesized via a Pd(II)-catalyzed γ-C–H arylation, demonstrating the regioselectivity of this transformation.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 2a | 75 |

| 2 | 1-Iodo-4-(trifluoromethyl)benzene | 2b | 72 |

| 3 | 4-Iodobenzonitrile | 2c | 68 |

| 4 | 1-Iodo-3-methoxybenzene | 2d | 78 |

| 5 | 2-Iodopyridine | 2f | 65 |

| 6 | 2-Iodo-5-methylpyridine | 2g | 67 |

| 7 | 2-Iodo-5-(trifluoromethyl)pyridine | 2h | 52 |

| 8 | 2-Iodo-3-methylpyridine | 2i | 62 |

| 9 | 3-Iodopyridine | 2j | 55 |

| 10 | 4-Iodopyridine | 2k | 58 |

Data adapted from a study on the C-H arylation of 3-aminotetrahydropyran, illustrating the potential yields for analogous reactions with cis-3-Methyl-4-aminotetrahydropyran. nih.gov

Subsequent α-functionalization of the arylated aminotetrahydropyran products can also be achieved with high diastereoselectivity. The following table illustrates the yields for the α-arylation of a γ-arylated aminotetrahydropyran.

| Entry | γ-Arylated Aminotetrahydropyran | Arylating Agent | Product | Yield (%) |

| 1 | 2a | Phenyllithium | 3a | 64 |

| 2 | 2b | Phenyllithium | 3b | 60 |

| 3 | 2c | Phenyllithium | 3c | 58 |

| 4 | 2d | Phenyllithium | 3d | 62 |

Data adapted from a study on the α-arylation of γ-arylated 3-aminotetrahydropyran, showcasing potential yields for similar transformations. nih.gov

Computational and Theoretical Studies on Cis 3 Methyl 4 Aminotetrahydropyran Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of cis-3-Methyl-4-aminotetrahydropyran systems. DFT methods are used to calculate the electron density of a molecule to determine its energy and other properties. youtube.com

For substituted tetrahydropyrans, DFT calculations at levels like B3LYP/6-31g** can be employed to optimize the geometries of ground states and transition states. nottingham.ac.uk Such calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are crucial for predicting sites of electrophilic and nucleophilic attack, thus offering insights into the molecule's reactivity. For instance, a lower HOMO-LUMO energy gap can suggest higher reactivity. acs.org

DFT calculations have been successfully used to study the steric and electronic effects of substituents on the conformation of heterocyclic rings. researchgate.net For cis-3-Methyl-4-aminotetrahydropyran, DFT can predict how the methyl and amino groups influence the electronic environment of the tetrahydropyran (B127337) ring, affecting its stability and interaction with other molecules.

Table 1: Predicted Electronic Properties of a Substituted Tetrahydropyran System (Illustrative Example)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's kinetic stability and reactivity. |

| Dipole Moment | 2.1 D | Provides insight into the molecule's polarity and solubility. |

Note: The values in this table are for illustrative purposes and would need to be calculated specifically for cis-3-Methyl-4-aminotetrahydropyran hydrochloride using appropriate DFT methods.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Conformational Analysis: Molecular mechanics force fields, such as GAFF, CHARMM22, and OPLS, can be used to calculate the potential energy of different conformers. rsc.org For substituted tetrahydropyrans, the chair conformation is often the most stable. researchgate.net In the case of cis-3-Methyl-4-aminotetrahydropyran, there would be an equilibrium between two chair conformers where the methyl and amino groups are in either axial or equatorial positions. Computational studies on similar systems, like 3-Methyl-3-silatetrahydropyran, have shown that the relative stability of axial and equatorial conformers can be influenced by the solvent. nih.govscispace.com

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the movement of atoms, MD can reveal the transitions between different conformations and the flexibility of the molecule. researchgate.net This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy state.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. nih.gov

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nih.govgithub.io By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts. These predictions, when compared with experimental spectra, can help confirm the structure and stereochemistry of cis-3-Methyl-4-aminotetrahydropyran. uncw.eduresearchgate.net The accuracy of these predictions depends on the level of theory and the basis set used. github.io For complex molecules, a Boltzmann-weighted average of the chemical shifts of the most stable conformers is often calculated to provide a more accurate prediction. uncw.edu

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. This can aid in the assignment of experimental IR bands to specific molecular vibrations, such as C-H, N-H, and C-O stretching and bending modes. For 3-Methyl-3-silatetrahydropyran, FTIR spectroscopy combined with DFT calculations has been used for conformational analysis. nih.gov

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Tetrahydropyran Derivative (Illustrative Example)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 68.5 | 68.2 |

| C3 | 35.2 | 34.9 |

| C4 | 52.1 | 51.8 |

| C5 | 30.8 | 30.5 |

| C6 | 65.4 | 65.1 |

| CH3 | 18.9 | 18.6 |

Note: This table illustrates the typical agreement between predicted and experimental data. Specific calculations would be required for cis-3-Methyl-4-aminotetrahydropyran hydrochloride.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in the structure, stability, and function of molecules, particularly in condensed phases and biological systems. nih.govfrontiersin.orgmdpi.com For cis-3-Methyl-4-aminotetrahydropyran hydrochloride, the key non-covalent interactions would involve the ammonium (B1175870) and chloride ions, as well as interactions with solvent molecules.

Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Natural Bond Orbital (NBO) analysis can be used to characterize these interactions. rsc.org These methods can identify and quantify hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.net For example, in a hydrated complex of an amine, these analyses can reveal the nature of hydrogen bonds between the amine and water molecules, where water can act as both a hydrogen bond donor and acceptor. rsc.org Understanding these forces is essential for predicting crystal packing, solubility, and binding affinity to biological targets.

Cis 3 Methyl 4 Aminotetrahydropyran Hydrochloride As a Chiral Scaffold in Academic Research

Utility in Chemical Probe Development for Molecular Biology Research

Design of Conformationally Restricted Analogues

There is no specific information available in the reviewed scientific literature detailing the use of cis-3-Methyl-4-aminotetrahydropyran hydrochloride for the design and synthesis of conformationally restricted analogues. The principle of conformational restriction is a key strategy in drug design, aiming to lock a molecule into its bioactive conformation to enhance potency and selectivity. While the rigid nature of the tetrahydropyran (B127337) ring makes it a suitable core for such endeavors, specific examples or studies initiating from this particular chiral scaffold have not been identified.

Scaffold for Diversity-Oriented Synthesis Libraries

Similarly, a review of academic research did not yield any instances of cis-3-Methyl-4-aminotetrahydropyran hydrochloride being employed as a central scaffold for the generation of diversity-oriented synthesis (DOS) libraries. DOS aims to create collections of structurally diverse molecules to explore novel chemical space and identify new biological probes or drug leads. The functional groups present on this compound, namely the secondary amine and the potential for further substitution on the ring, theoretically permit its use in DOS campaigns. However, no published research has specifically reported such an application.

Role in the Synthesis of Scaffolds for Exploring Molecular Interactions

No specific studies were found that describe the role of cis-3-Methyl-4-aminotetrahydropyran hydrochloride in the synthesis of molecular scaffolds explicitly designed for the exploration of molecular interactions. Such scaffolds are crucial tools in chemical biology and medicinal chemistry for probing the binding sites of proteins and other biological macromolecules. The chiral and functionalized nature of this aminotetrahydropyran could, in principle, serve as a valuable building block for creating probes to study these interactions, but the scientific literature does not currently contain specific examples of this application.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways to cis-3-Methyl-4-aminotetrahydropyran Hydrochloride

While classical synthetic routes to substituted tetrahydropyrans exist, future research will likely focus on more efficient and novel methodologies. A significant opportunity lies in the application of modern C-H functionalization strategies. These methods offer a departure from traditional reliance on pre-functionalized starting materials, enabling the direct conversion of abundant C-H bonds into new chemical bonds.

One promising avenue is the use of palladium-catalyzed stereoselective C-H arylation. nih.govresearchgate.net This approach could enable the direct introduction of aryl groups onto the tetrahydropyran (B127337) ring of a suitable precursor, potentially streamlining the synthesis of complex derivatives. Such reactions have been shown to be compatible with a variety of functional groups, offering a versatile tool for creating libraries of analogues. nih.gov Another emerging area is the iron-catalyzed cyclization of hydroxy allylic precursors, which can proceed with high diastereoselectivity to form substituted tetrahydropyrans. researchgate.net Exploring these and other transition-metal-catalyzed reactions could lead to more atom-economical and convergent synthetic pathways to the target molecule.

| Potential Unconventional Pathway | Key Transformation | Potential Advantages | Relevant Research Area |

| Palladium-Catalyzed C-H Arylation | Direct functionalization of a C(sp³)-H bond on a tetrahydropyran precursor | Reduced number of synthetic steps, avoidance of pre-functionalization, access to novel derivatives | Transition Metal Catalysis nih.govresearchgate.net |

| Iron-Catalyzed Cyclization | Intramolecular cyclization of an acyclic hydroxy allylic precursor | High diastereoselectivity, use of an inexpensive and benign metal catalyst | Green Chemistry, Catalysis researchgate.net |

| Biocatalytic Approaches | Enzymatic resolution or asymmetric synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly | Biocatalysis, Enzyme Engineering dovepress.com |

Advanced Stereoselective Transformations and Functionalizations

With the chiral core of cis-3-Methyl-4-aminotetrahydropyran hydrochloride established, future work will increasingly target the precise installation of additional stereocenters and functional groups. Advanced stereoselective transformations are critical for diversifying the molecular architecture and exploring its structure-activity relationships.

A key opportunity lies in the diastereoselective functionalization of the positions alpha to the amino group. nih.gov Following initial modifications to the tetrahydropyran ring, subsequent alkylation or arylation of the primary amine can be controlled to produce highly substituted aminotetrahydropyrans with excellent diastereoselectivity. nih.govresearchgate.net Furthermore, the development of catalytic asymmetric methods for the synthesis of related heterocyclic amines, such as the enantioselective protonation of catalytically generated enamines, offers a powerful strategy for creating complex chiral structures. nih.gov Asymmetric hydrogenation, a cornerstone of chiral amine synthesis, also presents significant opportunities. nih.gov Developing specific catalysts for the hydrogenation of precursors to cis-3-Methyl-4-aminotetrahydropyran could provide highly efficient and enantioselective routes. nih.gov

Integration into Automated Synthesis Platforms

The increasing complexity of drug discovery and materials science necessitates high-throughput synthesis and screening. Integrating the synthesis of cis-3-Methyl-4-aminotetrahydropyran hydrochloride and its derivatives into automated platforms represents a major opportunity to accelerate research.

Automated chemistry platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. researchgate.net By developing robust synthetic protocols compatible with these systems, it becomes possible to rapidly generate libraries of compounds based on the aminotetrahydropyran scaffold. researchgate.net This could involve capsule-based synthesis, where reagents are pre-packaged, or flow chemistry systems that allow for precise control over reaction parameters. Such automation facilitates large-scale campaigns to explore the chemical space around the core structure, significantly speeding up the discovery of molecules with desired biological or material properties. researchgate.net

Expanding the Scope of its Application as a Chiral Research Tool

Chiral amines are indispensable tools in asymmetric synthesis, serving as building blocks, resolving agents, and chiral auxiliaries. nih.gov An important future direction is to systematically explore the application of cis-3-Methyl-4-aminotetrahydropyran hydrochloride in these roles. Its rigid, chair-like conformation and defined stereochemistry could be leveraged to induce chirality in a wide range of chemical transformations.

Potential applications include its use as a chiral ligand for transition metal catalysts or as a key component in organocatalysis. The presence of both a Lewis basic nitrogen and a hydrogen-bond-donating group offers multiple points of interaction for substrate activation and stereocontrol. Research efforts could focus on synthesizing derivatives where the amine is incorporated into more complex ligand frameworks, such as phosphine- or N-heterocyclic carbene-based structures, to create novel, highly effective asymmetric catalysts. nih.gov

| Potential Application | Role of the Compound | Target Transformation | Rationale for Use |

| Asymmetric Catalysis | Chiral Ligand or Organocatalyst | Asymmetric hydrogenation, aldol (B89426) reactions, Michael additions | Defined stereochemistry and rigid conformation for effective chiral induction |

| Chiral Building Block | Starting material for complex molecule synthesis | Synthesis of natural products or pharmaceutical agents | Incorporation of a pre-defined stereocenter into a larger molecule |

| Chiral Resolving Agent | Separating enantiomers of a racemic mixture | Resolution of chiral acids or other functionalized molecules | Formation of diastereomeric salts that can be separated by crystallization |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The synergy between experimental synthesis and computational chemistry is a powerful paradigm in modern chemical research. Applying this integrated approach to cis-3-Methyl-4-aminotetrahydropyran hydrochloride can guide synthetic efforts, rationalize experimental outcomes, and predict the properties of novel derivatives.

Computational tools like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and understand the origins of stereoselectivity in synthetic transformations. nih.govrsc.org This insight is invaluable for optimizing reaction conditions and designing more effective catalysts or substrates. Furthermore, molecular docking simulations can predict how derivatives of the compound might interact with biological targets, such as enzymes or receptors. rsc.org This allows for the rational design of new molecules with enhanced biological activity, prioritizing the synthesis of the most promising candidates and reducing the trial-and-error nature of drug discovery. The use of AI tools for predicting protein structures, like AlphaFold, can also aid in designing biocatalysts for the synthesis of specific chiral amines. dovepress.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.